Cas no 2138081-57-7 (6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine)

6-Bromo-N-(1-methylcyclopropyl)quinazolin-2-amine is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the bromo substituent at the 6-position and the 1-methylcyclopropylamine moiety at the 2-position, make it a valuable intermediate for the synthesis of biologically active compounds. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the cyclopropyl group may enhance metabolic stability. This compound is particularly useful in the development of kinase inhibitors and other targeted therapeutics. Its well-defined synthetic route and high purity make it suitable for rigorous research applications.
6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine structure
2138081-57-7 structure
Product name:6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
CAS No:2138081-57-7
MF:C12H12BrN3
MW:278.14778137207
CID:6290173
PubChem ID:165794683

6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2138081-57-7
    • EN300-1162135
    • 6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
    • Inchi: 1S/C12H12BrN3/c1-12(4-5-12)16-11-14-7-8-6-9(13)2-3-10(8)15-11/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
    • InChI Key: WCXRFVOGBITWBX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=NC(=N2)NC1(C)CC1

Computed Properties

  • Exact Mass: 277.02146g/mol
  • Monoisotopic Mass: 277.02146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8Ų
  • XLogP3: 3.3

6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162135-0.1g
6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
2138081-57-7
0.1g
$1371.0 2023-06-08
Enamine
EN300-1162135-0.05g
6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
2138081-57-7
0.05g
$1308.0 2023-06-08
Enamine
EN300-1162135-1.0g
6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
2138081-57-7
1g
$1557.0 2023-06-08
Enamine
EN300-1162135-0.5g
6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
2138081-57-7
0.5g
$1495.0 2023-06-08
Enamine
EN300-1162135-5.0g
6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
2138081-57-7
5g
$4517.0 2023-06-08
Enamine
EN300-1162135-0.25g
6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
2138081-57-7
0.25g
$1432.0 2023-06-08
Enamine
EN300-1162135-10.0g
6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
2138081-57-7
10g
$6697.0 2023-06-08
Enamine
EN300-1162135-2.5g
6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine
2138081-57-7
2.5g
$3051.0 2023-06-08

Additional information on 6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine

6-Bromo-N-(1-Methylcyclopropyl)Quinazolin-2-Amine: A Comprehensive Overview

6-Bromo-N-(1-methylcyclopropyl)quinazolin-2-amine, also known by its CAS number 2138081-57-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds that have been extensively studied for their diverse biological activities. The molecule's structure is characterized by a quinazoline ring system with a bromine substituent at the 6-position and an N-substituent at the 2-position, specifically a 1-methylcyclopropyl group. These structural features contribute to its unique chemical properties and potential applications.

The synthesis of 6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine derivatives. The introduction of the bromine substituent and the cyclopropyl group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly, aligning with current trends in sustainable chemical manufacturing.

One of the most promising aspects of 6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine is its potential in drug discovery. Quinazoline derivatives are known for their ability to modulate various biological targets, including kinases, which are critical in cellular signaling pathways. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain protein kinases, making it a valuable lead compound for the development of anti-cancer therapies. Its ability to selectively target these enzymes without significant off-target effects is particularly advantageous in drug design.

In addition to its pharmacological applications, 6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine has shown interesting properties in materials science. The quinazoline core provides a rigid aromatic structure that can be exploited for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Researchers have explored its electronic properties and found that the bromine substituent enhances its electrochemical stability, making it a candidate for next-generation electronic devices.

The structural versatility of 6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine also makes it an excellent scaffold for further chemical modifications. By altering the substituents on the quinazoline ring, chemists can fine-tune its properties for specific applications. For instance, recent studies have focused on introducing additional functional groups to improve its solubility or bioavailability, which are critical factors in drug delivery systems.

In terms of safety and handling, 6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine is generally considered non-hazardous under normal conditions. However, like many organic compounds, it should be stored in a cool, dry place away from direct sunlight to prevent degradation. Proper personal protective equipment should be used during synthesis and handling to ensure occupational safety.

The future prospects for 6-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine are bright, with ongoing research exploring its potential in both therapeutic and material applications. Collaborative efforts between academic institutions and industry partners are expected to accelerate its development into marketable products. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing modern science and technology.

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